(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
Overview
Description
(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
BOC-L-Phenylglycinol, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or (S)-(+)-2-(Boc-amino)-2-phenylethanol, is a compound with a variety of potential applications in the field of organic synthesis, pharmaceuticals, agrochemicals, and dye fields .
Target of Action
It’s known that this compound is used as a starting material for the enantioselective synthesis of piperidine-containing alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets in the body.
Mode of Action
It’s known that the compound is used in the synthesis of other compounds, where it likely interacts with its targets through chemical reactions .
Biochemical Pathways
BOC-L-Phenylglycinol is involved in the synthesis of phenylglycinol-derived oxazolopiperidone lactams . These lactams are used as starting materials for the enantioselective synthesis of piperidine-containing alkaloids . The exact biochemical pathways affected by these compounds can vary widely depending on the specific alkaloid synthesized.
Pharmacokinetics
Its physical and chemical properties, such as its melting point (1410 to 1470 °C), boiling point (3894±350 °C at 760 mmHg), and insolubility in water , may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of BOC-L-Phenylglycinol’s action are likely dependent on the specific compounds it is used to synthesize. For example, when used to synthesize piperidine-containing alkaloids, the resulting compounds can have a wide range of biological activities .
Action Environment
The action, efficacy, and stability of BOC-L-Phenylglycinol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its efficacy and action can be influenced by the pH and the presence of other compounds in the reaction environment.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426848 | |
Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117049-14-6 | |
Record name | (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117049146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4CBC55RQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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